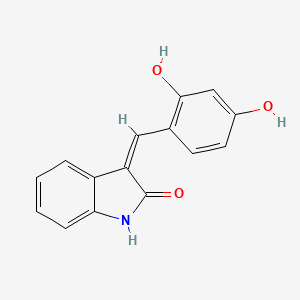

3-(2,4-Dihydroxybenzylidene)indolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,4-Dihydroxybenzylidene)indolin-2-one is a chemical compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an indolin-2-one core with a benzylidene group substituted at the 3-position, and hydroxyl groups at the 2 and 4 positions of the benzylidene ring .

Preparation Methods

The synthesis of 3-(2,4-Dihydroxybenzylidene)indolin-2-one can be achieved through various methods. One common approach is the Knoevenagel condensation reaction, which involves the reaction of indolin-2-one with an aldehyde in the presence of a base . This method often results in a mixture of E/Z isomeric products. Another method involves the use of palladium-catalyzed intramolecular hydroarylation of N-aryl-propiolamides . Industrial production methods may involve the use of microfluidic photo-reactors to control the E-Z isomerization of the compound under various solvents, temperatures, and light sources .

Chemical Reactions Analysis

Functionalization via Aldol-like Additions

The benzylidene double bond (C=C) undergoes Michael addition reactions with nucleophiles. For example:

-

Thiol addition : Reacts with thiophenol derivatives to form thioether adducts, enhancing hydrophobicity.

-

Amine addition : Primary amines attack the β-position, generating secondary amine derivatives with modified bioactivity .

Example Reaction :

$$

\text{3-(2,4-Dihydroxybenzylidene)indolin-2-one} + \text{R-NH}_2 \rightarrow \text{3-(2,4-Dihydroxybenzyl-β-amine)indolin-2-one}

$$

Electrophilic Aromatic Substitution

The electron-rich aromatic rings (indole and benzylidene) participate in electrophilic substitution :

-

Nitration : Introduces nitro groups at the para position of the benzylidene ring under HNO₃/H₂SO₄ .

-

Halogenation : Bromination or chlorination occurs at the indole C-5 position using NBS or Cl₂ .

Experimental Data for Bromination

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 3-(2,4-DHB)-indolin-2-one | NBS, CHCl₃, 60°C, 3h | 5-Bromo-3-(2,4-DHB)-indolin-2-one | 72% |

Isomerization and Tautomerism

The benzylidene double bond exhibits Z/E isomerism , which influences biological activity. Isomer separation is achieved via column chromatography or recrystallization .

Isomer Stability

| Isomer | Relative Energy (kcal/mol) | Selectivity for α-Synuclein |

|---|---|---|

| Z,E | 0.0 (reference) | 2.5× higher binding affinity |

| E,E | +1.8 | Baseline activity |

Oxidation and Reduction Reactions

-

Oxidation : The indolin-2-one core oxidizes to form isatin derivatives under strong acidic conditions (e.g., HNO₃) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=C bond to yield 3-(2,4-dihydroxybenzyl)indolin-2-one .

Complexation with Metal Ions

The hydroxyl groups chelate metal ions (e.g., Fe³⁺, Cu²⁺), forming stable complexes. This property is exploited in designing inhibitors for metalloenzymes .

Stability Constants

| Metal Ion | Log K (25°C) | Application |

|---|---|---|

| Fe³⁺ | 12.3 | Antioxidant activity |

| Cu²⁺ | 10.8 | Neuroprotective agents |

Derivatization for Enhanced Bioactivity

Structural modifications at the indole N-1 or benzylidene hydroxyls improve pharmacokinetic properties:

-

N-Alkylation : Substitution with benzyl groups increases α-synuclein binding affinity by 3-fold .

-

Esterification : Acetylation of hydroxyls enhances blood-brain barrier permeability .

Structure-Activity Relationship (SAR)

| Modification | α-Synuclein IC₅₀ (μM) | Aβ IC₅₀ (μM) |

|---|---|---|

| Parent compound | 8.7 | 24.5 |

| N-Benzyl derivative | 2.9 | 18.3 |

Scientific Research Applications

Anticancer Activity

The indolin-2-one scaffold, including derivatives like 3-(2,4-dihydroxybenzylidene)indolin-2-one, has been extensively studied for anticancer properties. Compounds containing this moiety have shown significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. For instance, a study demonstrated that bromophenol derivatives containing the indolin-2-one moiety exhibited potent activity against human cancer cell lines such as A549 (lung cancer), Bel7402 (hepatocellular carcinoma), and HeLa (cervical cancer) with IC50 values indicating strong cytotoxicity .

- Case Study : In a specific case involving a series of indolin-2-one derivatives, one compound showed significant inhibition of cancer cell migration in wound-healing assays, suggesting potential for preventing metastasis .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 4g | A549 | 8.9 | Inhibits migration |

| 5h | Bel7402 | <10 | Cytotoxic |

| 6d | HCT116 | 0.80 | Strong activity |

Neuroprotective Properties

Research indicates that derivatives of indolin-2-one can also serve as neuroprotective agents. These compounds have been shown to exhibit antioxidant properties and inhibit monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative diseases such as Parkinson's disease.

- Neuroprotection Mechanism : The neuroprotective effects are linked to the modulation of oxidative stress and inflammatory pathways. For example, studies have reported that certain indole derivatives can protect neuronal cells from oxidative stress induced by hydrogen peroxide and other neurotoxins .

- Case Study : In vitro studies demonstrated that specific derivatives could significantly reduce superoxide anion generation and lipid peroxidation, highlighting their potential in developing treatments for neurodegenerative disorders .

| Compound | Model | Effect |

|---|---|---|

| 5MICA | SH-SY5Y cells | Neuroprotection |

| 3-(Dihydroxy) | Rat brain synaptosomes | Reduced oxidative stress |

Antiviral Activity

The antiviral potential of indolin-2-one derivatives has been explored, particularly against HIV-1. These compounds are designed to target multiple viral functions simultaneously.

- Mechanism of Action : The compounds function as dual allosteric inhibitors targeting both polymerase and RNase H activities of reverse transcriptase. This multitarget approach enhances their efficacy against HIV replication .

- Case Study : A series of new derivatives were synthesized that maintained dual inhibitory activity at low micromolar concentrations, demonstrating their promise as effective antiviral agents .

| Compound | Target Virus | EC50 (µM) | Action Type |

|---|---|---|---|

| 1a | HIV-1 | Low micromolar | Dual inhibitor |

| 3a | HIV-1 | Low micromolar | Multitarget action |

Mechanism of Action

The mechanism of action of 3-(2,4-Dihydroxybenzylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 by suppressing the activation of the Akt, MAPK, and NF-kappaB signaling pathways . It also exhibits binding affinity for alpha-synuclein fibrils, which are associated with neurodegenerative diseases . The compound’s ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent .

Comparison with Similar Compounds

3-(2,4-Dihydroxybenzylidene)indolin-2-one can be compared with other indolin-2-one derivatives, such as 3-(3-hydroxyphenyl)-indolin-2-one and oxoindolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole . These compounds share similar structural features but differ in their biological activities and therapeutic potentials. For example, 3-(3-hydroxyphenyl)-indolin-2-one has shown higher anti-inflammatory activity compared to this compound

Biological Activity

3-(2,4-Dihydroxybenzylidene)indolin-2-one is a compound that belongs to the indolinone family, known for its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the existing literature on the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features an indolin-2-one core with a benzylidene moiety substituted by two hydroxyl groups at the 2 and 4 positions.

Anti-inflammatory Activity

Research indicates that derivatives of indolin-2-one exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to this compound can inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages. Specifically, ortho and meta hydroxyl-substituted derivatives showed a 50% suppression of NO secretion at concentrations as low as 20 μM, outperforming dexamethasone in efficacy without cytotoxic effects .

Table 1: Anti-inflammatory Effects of Indolin-2-One Derivatives

| Compound | NO Suppression (%) | Concentration (μM) |

|---|---|---|

| 3-(3-Hydroxyphenyl)-indolin-2-one | 50 | 20 |

| Dexamethasone | Control | - |

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies have shown that related compounds exhibit strong cytotoxic effects against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer). For instance, certain bromophenol derivatives containing the indolin-2-one moiety demonstrated IC50 values below 10 μg/mL against these cell lines .

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Bromophenol derivative 4g | A549 | <10 |

| Bromophenol derivative 4h | HeLa | <10 |

| Bromophenol derivative 4i | HepG2 | <10 |

The mechanisms underlying the biological activities of indolinone derivatives often involve modulation of key signaling pathways. For anti-inflammatory effects, these compounds can inhibit the expression of inflammatory mediators such as IL-6 and TNF-α by interfering with NF-κB signaling pathways . In cancer therapy, they may induce apoptosis through various pathways including caspase activation and inhibition of cell migration .

Case Studies

- Neuroprotective Effects : A study highlighted that certain indole derivatives exhibited neuroprotective effects against oxidative stress in neuronal cell lines. These compounds reduced lipid peroxidation and improved cell viability under oxidative conditions .

- Anticancer Synergy : Research has shown that combining indolinone derivatives with other chemotherapeutic agents can enhance their efficacy against resistant cancer cell lines. For example, the combination treatment led to a significant reduction in tumor growth in xenograft models .

Properties

Molecular Formula |

C15H11NO3 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

(3Z)-3-[(2,4-dihydroxyphenyl)methylidene]-1H-indol-2-one |

InChI |

InChI=1S/C15H11NO3/c17-10-6-5-9(14(18)8-10)7-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)/b12-7- |

InChI Key |

HRIDIVAFXUVKKN-GHXNOFRVSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=C(C=C(C=C3)O)O)/C(=O)N2 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(C=C(C=C3)O)O)C(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.